4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde
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Overview
Description
4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is a complex organic compound that features a thiophene ring and a thiazepane moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives, including 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde, often involves condensation reactions. Common methods include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . These reactions typically involve the use of sulfurizing agents like phosphorus pentasulfide (P4S10) and basic conditions to generate the desired thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production of thiophene derivatives generally follows similar synthetic routes but on a larger scale. The processes are optimized for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of these reactions .
Chemical Reactions Analysis
Types of Reactions
4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Formation of thiols or thioethers.
Substitution: Electrophilic substitution on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions involving Lewis acids like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Scientific Research Applications
4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The thiophene ring can participate in π-π interactions, while the thiazepane moiety can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-(1-Oxo-1lambda4,4-thiazepan-4-yl)thiophene-2-carbaldehyde is unique due to its combination of a thiophene ring and a thiazepane moiety. This structural feature imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H13NO2S2 |
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Molecular Weight |
243.4 g/mol |
IUPAC Name |
4-(1-oxo-1,4-thiazepan-4-yl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H13NO2S2/c12-7-10-6-9(8-14-10)11-2-1-4-15(13)5-3-11/h6-8H,1-5H2 |
InChI Key |
KFOFYUCDLIVYMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCS(=O)C1)C2=CSC(=C2)C=O |
Origin of Product |
United States |
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